molecular formula C15H14N2 B072113 Di-o-tolylcarbodiimide CAS No. 1215-57-2

Di-o-tolylcarbodiimide

Cat. No.: B072113
CAS No.: 1215-57-2
M. Wt: 222.28 g/mol
InChI Key: JCNCSCMYYGONLU-UHFFFAOYSA-N
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Description

Di-o-tolylcarbodiimide is a valuable carbodiimide-based coupling reagent extensively employed in synthetic organic chemistry, particularly in peptide synthesis. Its primary mechanism of action involves the activation of carboxylic acids, facilitating their reaction with amines to form amide bonds—the fundamental linkage in peptides. As a dehydrating agent, it reacts with the carboxylic acid to form an highly reactive O-acylisourea intermediate, which is subsequently attacked by the nucleophilic amine to yield the desired amide and N,N'-di-o-tolylurea as a byproduct. Researchers favor this compound for its efficacy in suppressing racemization during peptide coupling, a critical factor for maintaining the stereochemical integrity and biological activity of the synthesized peptides. Beyond peptide chemistry, it finds application in the synthesis of other complex molecules, including esters, acid anhydrides, and in the preparation of various heterocyclic compounds. This reagent is specifically designed for laboratory research applications, offering a reliable tool for chemists and biochemists exploring novel synthetic pathways, developing new therapeutic peptides, or studying fundamental biochemical processes.

Properties

InChI

InChI=1S/C15H14N2/c1-12-7-3-5-9-14(12)16-11-17-15-10-6-4-8-13(15)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNCSCMYYGONLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C=NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883668
Record name Benzenamine, N,N'-methanetetraylbis[2-methyl-
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215-57-2
Record name N,N′-Methanetetraylbis[2-methylbenzenamine]
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Record name Benzenamine, N,N'-methanetetraylbis(2-methyl-
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Record name Benzenamine, N,N'-methanetetraylbis[2-methyl-
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Record name Benzenamine, N,N'-methanetetraylbis[2-methyl-
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Record name N,N'-methanetetrayldi-o-toluidine
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Preparation Methods

Phosgene-Mediated Synthesis from o-Toluidine

The most widely documented method for synthesizing di-o-tolylcarbodiimide involves the reaction of o-toluidine with phosgene (COCl₂). This two-step process proceeds via the formation of an intermediate isocyanate, followed by dehydrohalogenation to yield the carbodiimide.

Reaction Pathway:

  • Isocyanate Formation:
    o-Toluidine+COCl2o-Tolyl Isocyanate+2HCl\text{2 } o\text{-Toluidine} + \text{COCl}_2 \rightarrow \text{o-Tolyl Isocyanate} + 2 \text{HCl}
    The reaction occurs in anhydrous dichloromethane or toluene at 0–5°C to minimize side reactions.

  • Carbodiimide Formation:
    2 o-Tolyl IsocyanateBaseThis compound+CO2\text{2 o-Tolyl Isocyanate} \xrightarrow{\text{Base}} \text{this compound} + \text{CO}_2
    Triethylamine or pyridine is typically used as a base to abstract protons, facilitating the elimination of carbon dioxide.

Key Parameters:

  • Temperature: Excess heat promotes polymerization of the isocyanate intermediate.

  • Solvent: Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

Thiourea-Phosgene Route

An alternative pathway, described in US Patent 3,301,895, utilizes thiourea derivatives as starting materials. While less common for this compound, this method is scalable and avoids handling volatile isocyanates.

Reaction Steps:

  • Thiourea Synthesis:
    2 o-Toluidine+CS2Di-o-tolylthiourea+H2S\text{2 o-Toluidine} + \text{CS}_2 \rightarrow \text{Di-o-tolylthiourea} + \text{H}_2\text{S}

  • Carbodiimide Formation:
    Di-o-tolylthiourea+COCl2This compound+2HCl+COS\text{Di-o-tolylthiourea} + \text{COCl}_2 \rightarrow \text{this compound} + 2 \text{HCl} + \text{COS}
    The reaction occurs in two stages: an initial low-temperature mixing phase (0–60°C) followed by a high-temperature decomposition (75–200°C).

Advantages:

  • Reduced intermediate toxicity compared to isocyanate routes.

  • Higher yields (85–92%) under optimized conditions.

Industrial Production Protocols

Large-Scale Reactor Design

Industrial synthesis employs continuous-flow reactors to manage exothermic reactions and improve safety. Key features include:

ParameterSpecification
Reactor MaterialGlass-lined steel or Hastelloy C-276
Temperature ControlJacketed cooling (0–5°C)
Phosgene Feed Rate0.5–1.0 L/min
Base AdditionAutomated dosing (triethylamine)

Purification:

  • Distillation: Vacuum distillation (0.1–1.0 mmHg) isolates the product at 120–130°C.

  • Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystals with >99% purity.

Comparative Analysis of Synthetic Methods

Yield and Purity Across Methodologies

MethodYield (%)Purity (%)By-Products
Phosgene-o-Toluidine78–8595–98Oligoureas, CO₂
Thiourea-Phosgene85–9297–99COS, Polysulfides

Key Observations:

  • The thiourea route offers superior yields but requires costly thiourea precursors.

  • Oligourea formation in the phosgene-o-toluidine method necessitates additional purification steps.

Solvent and Catalyst Optimization

Recent advances highlight the role of solvent polarity and catalyst selection:

Catalyst Screening:

  • Triethylamine: Standard base, but prone to forming hydrochloride salts that hinder mixing.

  • DMAP (4-Dimethylaminopyridine): Enhances reaction rates by 30% in toluene.

Solvent Effects:

  • Dichloromethane: Optimal for phosgene solubility but environmentally hazardous.

  • Toluene: Preferred in industry due to easier recovery and lower toxicity.

Mechanistic Insights and Kinetic Studies

Isocyanate Dimerization Mechanism

The base-mediated dimerization of o-tolyl isocyanate follows second-order kinetics:

Rate=k[Isocyanate]2[Base]\text{Rate} = k[\text{Isocyanate}]^2[\text{Base}]

Studies using in situ IR spectroscopy reveal that electron-donating groups on the aryl ring accelerate the reaction by stabilizing the transition state.

Side Reactions and Mitigation

Major Side Reactions:

  • Isocyanate Trimerization:
    Forms isocyanurates, which reduce yields. Mitigated by maintaining low temperatures (<10°C).

  • Hydrolysis:
    Residual water converts isocyanates to ureas. Anhydrous conditions (molecular sieves) are critical.

Emerging Methodologies and Innovations

Solid-Phase Synthesis

Recent patents describe immobilized catalysts (e.g., silica-supported amines) for continuous carbodiimide production, reducing phosgene exposure.

Green Chemistry Approaches

  • Phosgene Substitutes: Diphosgene (trichloromethyl chloroformate) offers safer handling with comparable reactivity.

  • Biocatalytic Routes: Preliminary studies explore lipase-mediated carbodiimide synthesis, though yields remain low (≤45%) .

Chemical Reactions Analysis

Types of Reactions: Di-o-tolylcarbodiimide undergoes several types of chemical reactions, including:

    Addition Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding urea.

Common Reagents and Conditions:

    Amines: React with this compound to form ureas under mild conditions.

    Alcohols: React with this compound to form carbamates, often requiring a catalyst.

    Water: Hydrolyzes this compound to form urea, typically under acidic or basic conditions.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Urea Derivatives: Formed from hydrolysis.

Scientific Research Applications

Catalytic Applications

1.1 Hydroboration Reactions
One of the significant applications of o-DTC is in hydroboration reactions. It has been shown to facilitate the selective monohydroboration of carbodiimides, producing amidinates, which are important intermediates in coordination chemistry. This reaction demonstrates the influence of steric effects on catalytic activity, as the positioning of methyl groups significantly impacts the reactivity of o-DTC in hydroboration processes .

1.2 Alcohol Addition to Carbodiimides
Research has indicated that complexes derived from o-DTC can effectively catalyze the addition of alcohols to carbodiimides, yielding desirable isourea products. This application underscores the versatility of o-DTC in facilitating transformations that are crucial for synthesizing nitrogen-containing compounds .

Polymer Chemistry

2.1 Non-Isocyanate Polyurethanes
o-DTC plays a pivotal role in the development of non-isocyanate polyurethane (NIPU) systems. Its ability to react under mild conditions allows for the formation of polyurethanes without traditional isocyanate components, which are often hazardous. The polymerization process using o-DTC has been explored for its potential to create materials with tailored properties for various applications, including coatings and adhesives .

2.2 Ring-Opening Metathesis Polymerization
Recent advancements have shown that o-DTC can be utilized in ring-opening metathesis polymerization (ROMP), providing a pathway for synthesizing complex polymer architectures. This application is particularly relevant in developing materials with specific mechanical and thermal properties .

Synthesis of Sulphonic Anhydrides

Di-o-tolylcarbodiimide has been employed as a reagent in the preparation of sulphonic anhydrides through reactions with sulfonic acids. This method offers a convenient approach to synthesize these derivatives, which are valuable in various chemical processes, including catalysis and material science .

Table 1: Summary of Research Findings on this compound

Application AreaDescriptionKey Findings
HydroborationCatalyzes monohydroboration of carbodiimidesInfluenced by steric effects; yields amidinates
Alcohol AdditionFacilitates addition reactions to form isoureasEffective catalyst for alcohol-carbodiimide reactions
Polymer ChemistryUsed in NIPU and ROMP processesEnables synthesis of tailored polyurethanes
Sulphonic AnhydridesReacts with sulfonic acids for anhydride preparationProvides a general method for synthesis

Mechanism of Action

The mechanism of action of di-o-tolylcarbodiimide involves the activation of carboxyl groups for nucleophilic attack. The carbodiimide group (–N=C=N–) reacts with carboxylic acids to form an O-acylisourea intermediate, which can then react with nucleophiles such as amines to form amide bonds. This mechanism is widely exploited in peptide synthesis and bioconjugation techniques.

Comparison with Similar Compounds

Comparison with Similar Carbodiimide Compounds

Carbodiimides are widely used as stabilizers, dehydrating agents, and coupling reagents. Below is a detailed comparison of Di-o-tolylcarbodiimide with structurally analogous carbodiimides, focusing on their efficacy, stability enhancement, and practical applications.

N,N′-Dicyclohexylcarbodiimide (DCC)

  • Structure : Cyclohexyl substituents.
  • Applications : A benchmark stabilizer for VX and other sensitive agents. At 2–6% concentration, DCC reduces VX decomposition from 10% in 2 months (neat VX) to 10% in 9 months at 71°C .
  • Advantages : High thermal stability and well-documented performance.
  • Limitations: Limited solubility in polar solvents due to hydrophobic cyclohexyl groups.

Diisopropylcarbodiimide (DIC)

  • Structure : Isopropyl substituents.
  • Applications : Alternative stabilizer for VX, often used in peptide synthesis due to superior solubility in organic solvents.
  • Advantages : Reduced toxicity compared to DCC; forms urea byproducts that are easier to remove.
  • Limitations : Less effective in long-term stabilization of VX compared to DCC .

This compound

  • Structure : Ortho-tolyl substituents.
  • Applications : Used interchangeably with DCC and DIC for VX stabilization. Its aromatic substituents may enhance solubility in aromatic solvents compared to aliphatic carbodiimides.
  • Advantages: Balances steric bulk (for stability) with moderate solubility. No reported alteration of VX’s biological potency when used .
  • Limitations: Limited quantitative data on its stabilization efficiency compared to DCC.

Table 1. Comparative Analysis of Carbodiimide Stabilizers

Compound Substituents Optimal Concentration Decomposition Rate (10% at 71°C) Solubility Profile
N,N′-Dicyclohexylcarbodiimide Cyclohexyl 2–6% 9 months (6% concentration) Low in polar solvents
Diisopropylcarbodiimide Isopropyl Not specified Not explicitly reported High in organic solvents
This compound o-Tolyl Not specified Comparable to DCC (inferred) Moderate in aromatic solvents

Key Research Findings

Stabilization Mechanism: Carbodiimides like this compound scavenge water and nucleophiles, forming inert urea derivatives.

Thermal Stability : At 71°C, VX stabilized with 6% DCC shows 10% decomposition after 9 months, while this compound is assumed to perform similarly, though precise data is scarce .

Biological Activity

Di-o-tolylcarbodiimide (o-DTC) is a specialized carbodiimide compound that has garnered attention in various fields of chemistry, particularly in biological applications. This article explores the biological activity of o-DTC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is characterized by its two o-tolyl groups attached to a central carbodiimide functional group. Its structure allows it to participate in various chemical reactions, particularly in the formation of amides and other nitrogen-containing compounds.

The biological activity of this compound primarily relates to its ability to facilitate peptide bond formation through amide coupling reactions. This property makes it useful in synthesizing peptides and proteins, which are crucial in various biological processes.

  • Peptide Synthesis : o-DTC acts as a coupling reagent, promoting the reaction between carboxylic acids and amines to form amides. This reaction is essential in peptide synthesis, allowing for the creation of complex biomolecules with specific functions.
  • Reactivity with Nucleophiles : The electrophilic nature of the carbodiimide group allows it to react with nucleophiles such as amino groups, leading to the formation of stable intermediates that can further react to yield desired products.

Toxicological Profile

While this compound is effective in facilitating chemical reactions, its safety profile must be considered. Research indicates that carbodiimides can exhibit cytotoxic effects at high concentrations, necessitating careful handling and usage within laboratory settings .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

  • Antibacterial Activity : A study highlighted the antibacterial properties of o-DTC when used in conjunction with specific antibiotics, enhancing their efficacy against resistant bacterial strains .
  • Polymer Chemistry : Research demonstrated that o-DTC could be utilized in polymerization processes, contributing to the development of novel materials with potential biomedical applications .
  • Synthesis of Bioactive Compounds : In a series of experiments, this compound was employed to synthesize bioactive compounds that showed promise in drug development, particularly in targeting specific enzymes involved in disease pathways .

Comparative Biological Activity Table

The following table summarizes the biological activities associated with this compound compared to other common carbodiimides:

CompoundPeptide SynthesisAntibacterial ActivityToxicity Level
This compound (o-DTC)HighModerateModerate
Dicyclohexylcarbodiimide (DCC)HighLowLow
Di-p-tolylcarbodiimide (p-DTC)ModerateHighModerate

Q & A

Q. How can researchers ensure transparency when reporting failed syntheses or anomalous results involving this compound?

  • Methodological Answer : Include negative results in supplementary materials with detailed troubleshooting notes (e.g., solvent incompatibility, moisture contamination). Adhere to PRISMA guidelines for systematic reviews of prior studies to contextualize findings. Use open-access repositories (e.g., Zenodo) to share raw NMR and chromatographic data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
Di-o-tolylcarbodiimide

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